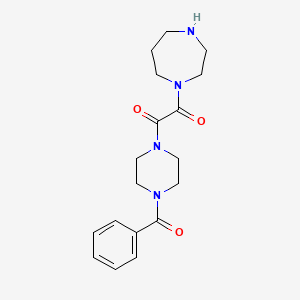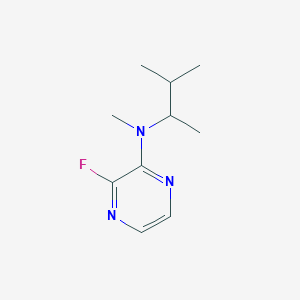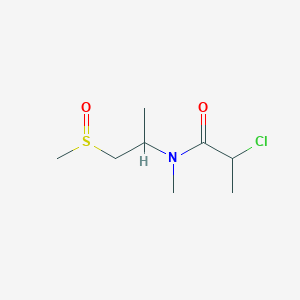![molecular formula C15H20N6 B7429775 4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B7429775.png)
4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile, also known as ETP-46464, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of kinase inhibitors and targets a specific enzyme known as Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. ETP-46464 has been shown to inhibit the activity of PLK1 and induce cell death in cancer cells.
Mécanisme D'action
4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile inhibits the activity of PLK1, which is a key regulator of cell division. PLK1 is involved in several stages of cell division including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Inhibition of PLK1 by this compound leads to defects in cell division, which ultimately results in cell death. This compound has been shown to induce mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on PLK1. It does not inhibit other kinases such as Aurora A, Aurora B, and Aurora C. This compound has also been shown to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity in preclinical studies. This compound has been shown to have a dose-dependent effect on tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective inhibitory effect on PLK1, which allows for the study of PLK1-specific functions in cell division. This compound has been shown to enhance the activity of other anti-cancer agents, which could be useful in combination therapy. However, this compound has some limitations for lab experiments. It is not a specific inhibitor of PLK1 and can inhibit other kinases at high concentrations. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the development of 4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile. One direction is the optimization of the synthesis route for large-scale production. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials. This compound could be tested as a single agent or in combination with other anti-cancer agents. The development of biomarkers for PLK1 inhibition could also be useful for patient selection and monitoring of treatment response. Finally, the identification of resistance mechanisms to this compound could lead to the development of new strategies to overcome resistance.
Méthodes De Synthèse
The synthesis of 4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the formation of a pyrazole ring and a pyrimidine ring followed by the coupling of the two rings to form the final product. The synthesis of this compound has been reported in several scientific publications and has been optimized for large-scale production.
Applications De Recherche Scientifique
4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile has been extensively studied for its anti-cancer activity in preclinical models. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces cell death. In vivo studies have shown that this compound has anti-tumor activity in several mouse models of cancer. This compound has also been shown to enhance the activity of other anti-cancer agents such as taxanes and DNA-damaging agents.
Propriétés
IUPAC Name |
4-[[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-4-14-13(9-19-21(14)6-5-11(2)3)20-15-12(7-16)8-17-10-18-15/h8-11H,4-6H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYAXMKNXVBOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCC(C)C)NC2=NC=NC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)


![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)

![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7429778.png)
![5-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]-3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7429782.png)
![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
